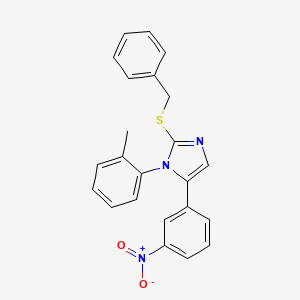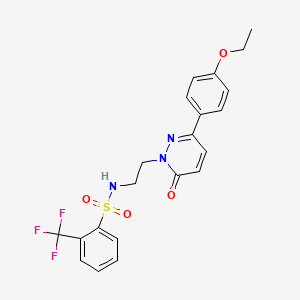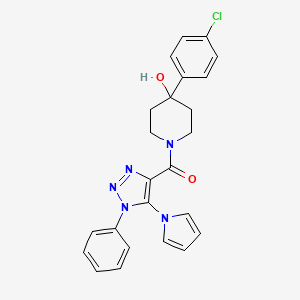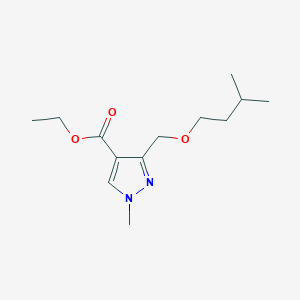![molecular formula C19H22FN7O B2640815 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 923513-28-4](/img/structure/B2640815.png)
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Occupancy and Therapeutic Potential
- The compound has shown significant occupancy of 5-HT(1A) receptors in the human brain, a target for novel drug development particularly in the treatment of anxiety and mood disorders. Its high receptor occupancy at doses producing minimal acute side effects suggests its potential therapeutic applications in these areas (Rabiner et al., 2002).
Pharmacokinetics and Metabolism
- A study on BMS-690514, a structurally similar compound, demonstrated that it is well absorbed, extensively metabolized, and eliminated through feces and urine. Understanding the metabolism and disposition of such compounds can provide insights into their safety, efficacy, and potential drug interactions (Christopher et al., 2010).
Anxiolytic Effects
- Arylpiperazine derivatives have been studied for their anxiolytic effects. Research on these compounds, including the effects on GABAergic and 5-HT systems, provides a foundation for understanding the potential anxiolytic properties of structurally related compounds (Kędzierska et al., 2019).
Potential in Neurological Studies
- Compounds targeting GABAA receptors have been studied for their cognitive-enhancing and anxiolytic effects, highlighting their potential application in neurological and psychiatric conditions. The occupancy and effects of these compounds on human brain receptors are of particular interest for clinical development (Eng et al., 2010).
Metabolic Pathways
- Understanding the metabolic pathways of similar compounds, including the formation of metabolites and elimination routes, is crucial for predicting the behavior, safety, and potential interactions of new drug candidates (Renzulli et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s suggested that similar compounds can bind to their targets and directly affect their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties in silico .
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cell lines .
Action Environment
Similar compounds have been evaluated under various conditions .
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, some triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses .
Cellular Effects
The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, certain triazolopyrimidine derivatives have shown antiproliferative activities against various human cancer cell lines .
Molecular Mechanism
At the molecular level, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, some derivatives have been found to inhibit GCN2, affecting its downstream signaling pathways .
Eigenschaften
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-13(2)10-16(28)25-6-8-26(9-7-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-4-14(20)11-15/h3-5,11-13H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBTWYYRIFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanol](/img/structure/B2640732.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)





![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)



